3-cyclohexyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold known for its role in kinase inhibition and therapeutic applications. Key structural elements include:
- A cyclohexyl group attached via a propanamide chain.
- A piperidin-1-yl substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine.
- An ethyl linker connecting the pyrazolo-pyrimidine core to the propanamide moiety.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O/c28-19(10-9-17-7-3-1-4-8-17)22-11-14-27-21-18(15-25-27)20(23-16-24-21)26-12-5-2-6-13-26/h15-17H,1-14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJROLSFTXEBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival. It is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents.
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB. It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA. This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a downstream component in this pathway. When extracellular growth factors bind to tyrosine receptor kinases at the cell surface, it leads to activation of PI3K, which produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane. PKB binds to PI(3,4,5)P3, promoting activation of the kinase by phosphorylation. Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival.
Pharmacokinetics
While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability. Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb.
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses. This suggests that it has a significant impact on the molecular and cellular effects of PKB’s action.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Modifications and Substituent Effects
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structure: Integrates a thieno[3,2-d]pyrimidine ring fused to the pyrazolo[3,4-d]pyrimidine core, with a phenyl group at the 3-position.
- Synthesis : Achieved via Vilsmeier–Haack reagent and ammonium carbonate treatment, yielding 82% .
- Phenyl substituent may enhance aromatic interactions in biological targets compared to cyclohexyl.
(S)-4-(4-(Benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-((tert-butoxycarbonyl)amino)butanoate (2w)
- Structure: Features a benzo[d]oxazole-thioether substituent and a tert-butoxycarbonyl (Boc)-protected amino group.
- Synthesis Yield : 92% .
- Key Differences :
- The Boc group improves solubility and stability during synthesis.
- Benzo[d]oxazole may confer fluorescence or alter target specificity.
3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide
- Structure : Substitutes cyclohexyl with cyclopentyl and introduces a 4-fluorophenyl group.
- Cyclopentyl vs. cyclohexyl alters steric bulk and conformational flexibility .
PROTAC SJF638
- Structure: Contains a 4-phenoxyphenyl-pyrazolo[3,4-d]pyrimidine core linked to a cereblon-binding ligand.
- Function: Designed as a Bruton’s tyrosine kinase (BTK) degrader via proteolysis-targeting chimera (PROTAC) technology.
- Key Differences: The phenoxyphenyl group and extended polyethylene glycol (PEG) linker enable ternary complex formation with E3 ligases. Contrasts with the target compound’s simpler propanamide-piperidine system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
